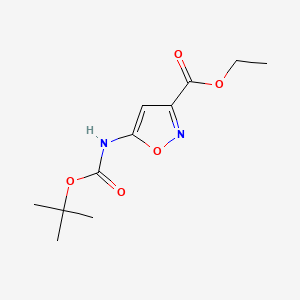

5-((terc-butoxicarbonil)amino)isoxazol-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O5 and a molecular weight of 256.26 g/mol . It is an isoxazole derivative, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Aplicaciones Científicas De Investigación

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate typically involves the reaction of ethyl isoxazole-3-carboxylate with tert-butoxycarbonyl (Boc) protected amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Mecanismo De Acción

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate: Similar structure but lacks the Boc protection.

Ethyl 5-(methoxycarbonyl)isoxazole-3-carboxylate: Contains a methoxycarbonyl group instead of the Boc-protected amine.

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection under specific conditions. This feature makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Name : Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

- Molecular Formula : C17H20N2O5

- Molecular Weight : 332.35 g/mol

- CAS Number : 745078-83-5

Synthesis

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate involves several steps, typically starting with the formation of isoxazole derivatives followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The final product is obtained through esterification reactions involving ethyl alcohol and the corresponding acid derivative.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, including Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate. In particular, research has demonstrated that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies : A study evaluating a series of isoxazole derivatives reported that certain compounds showed potent activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. The IC50 values for selected compounds ranged from 0.7 to 35.2 µM, indicating promising anticancer activity .

Compound Cell Line IC50 (µM) 5a Huh7 0.7 5r HepG2 1.5 5t SNU475 4.7 - Mechanism of Action : The mechanism underlying the anticancer activity includes cell cycle arrest at the G0/G1 phase and significant decreases in cyclin-dependent kinase (CDK4) levels, which are critical for cell cycle progression .

Enzyme Inhibition

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. Isoxazole derivatives have shown promising results as XO inhibitors, which are beneficial in treating conditions like hyperuricemia and gout.

- Inhibitory Potency : A related study found that certain indole-isoxazole compounds exhibited IC50 values as low as 0.13 µM against XO, significantly outperforming traditional drugs such as allopurinol .

Case Studies

- Case Study on Liver Cancer : A specific investigation into the effects of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate on liver cancer cells demonstrated that it could selectively inhibit cancer cell proliferation while exhibiting less toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the isoxazole ring and amino groups significantly affect biological activity, suggesting pathways for optimizing these compounds for enhanced efficacy .

Propiedades

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJYQALSMLKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735857 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-18-4 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.